molecular formula C14H17ClN2O2 B3865069 2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol

2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol

Cat. No. B3865069
M. Wt: 280.75 g/mol
InChI Key: WDTINJVUGMVYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol, commonly known as CQ, is a synthetic compound that belongs to the family of quinolines. The compound has been extensively studied for its potential therapeutic properties in various medical fields, including malaria, cancer, and autoimmune diseases.

Mechanism of Action

The mechanism of action of CQ varies depending on the medical field in which it is used. In the field of malaria, CQ inhibits the heme polymerization process in the parasite, leading to its death. In the field of cancer, CQ inhibits autophagy, leading to increased cell death. CQ also induces apoptosis in cancer cells, leading to their death. In the field of autoimmune diseases, CQ inhibits the production of pro-inflammatory cytokines and the activation of immune cells, leading to a reduction in autoimmune activity.
Biochemical and Physiological Effects:
CQ has been shown to have various biochemical and physiological effects in different medical fields. In the field of malaria, CQ has been shown to inhibit the heme polymerization process in the parasite, leading to its death. In the field of cancer, CQ has been shown to inhibit autophagy and induce apoptosis in cancer cells, leading to their death. In the field of autoimmune diseases, CQ has been shown to inhibit the production of pro-inflammatory cytokines and the activation of immune cells, leading to a reduction in autoimmune activity. CQ has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

CQ has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its broad range of potential therapeutic applications in various medical fields. However, one of the limitations is the emergence of drug-resistant strains of the parasite in the field of malaria, which limits the use of CQ as a first-line treatment. Another limitation is the potential for toxicity at high doses, which can limit its use in some medical fields.

Future Directions

There are several future directions for the study of CQ. One direction is the development of new derivatives of CQ with improved therapeutic properties. Another direction is the study of the mechanism of action of CQ in different medical fields to better understand its potential therapeutic applications. Additionally, the study of the pharmacokinetics and pharmacodynamics of CQ can help to optimize its dosing and minimize its potential side effects. Finally, the development of new drug delivery systems for CQ can improve its efficacy and reduce its toxicity.

Scientific Research Applications

CQ has been extensively studied for its potential therapeutic properties in various medical fields. In the field of malaria, CQ has been used as a first-line treatment for uncomplicated malaria caused by Plasmodium falciparum. CQ is known to inhibit the heme polymerization process in the parasite, leading to its death. However, the emergence of drug-resistant strains of the parasite has limited the use of CQ in malaria treatment.
In the field of cancer, CQ has been shown to enhance the efficacy of chemotherapy by inhibiting autophagy, a process by which cells recycle their own components. Inhibition of autophagy has been shown to sensitize cancer cells to chemotherapy, leading to increased cell death. CQ has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
In the field of autoimmune diseases, CQ has been used as an immunosuppressive agent to treat conditions such as lupus erythematosus and rheumatoid arthritis. CQ is known to inhibit the production of pro-inflammatory cytokines and the activation of immune cells, leading to a reduction in autoimmune activity.

properties

IUPAC Name

2-[(7-chloro-4-methylquinolin-2-yl)-(2-hydroxyethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-10-8-14(17(4-6-18)5-7-19)16-13-9-11(15)2-3-12(10)13/h2-3,8-9,18-19H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTINJVUGMVYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-Chloro-4-methylquinolin-2-yl)-(2-hydroxyethyl)amino]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol
Reactant of Route 2
Reactant of Route 2
2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol
Reactant of Route 3
Reactant of Route 3
2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol
Reactant of Route 4
Reactant of Route 4
2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol
Reactant of Route 6
Reactant of Route 6
2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.